N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16900686
Molecular Formula: C21H23N3OS
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3OS |
|---|---|
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | N-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H23N3OS/c1-3-4-13-22-19(25)14-26-21-17-7-5-6-8-18(17)23-20(24-21)16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,22,25) |
| Standard InChI Key | RWXRCMADLVAFJX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC(=O)CSC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
-
A quinazoline heterocycle (C₁₄H₁₀N₂), a bicyclic system comprising fused benzene and pyrimidine rings.
-
A 4-methylphenyl substituent at the 2-position of the quinazoline ring, introducing hydrophobic character.
-
A butylacetamide-sulfanyl group at the 4-position, contributing hydrogen-bonding capacity and conformational flexibility.
The IUPAC name, N-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide, precisely reflects this arrangement. The canonical SMILES string (CCCCNC(=O)CSC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C) encodes the connectivity, while the InChIKey (RWXRCMADLVAFJX-UHFFFAOYSA-N) provides a unique identifier for computational studies.
Table 1: Comparative Molecular Properties of Related Acetamide Derivatives
Physicochemical Properties
With a logP value estimated at ~3.97 (based on analogous structures ), the compound exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area (67.4 Ų ) suggests potential for engaging in hydrogen-bond interactions with biological targets, a trait common to kinase inhibitors .
Synthesis and Structural Modification
Synthetic Routes
While explicit details for this compound remain undisclosed, patented methodologies for analogous quinazoline derivatives suggest a multi-step approach :
-
Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amides under acidic conditions.
-
Sulfanyl Acetamide Introduction: Thioether linkage via nucleophilic substitution between a quinazoline-thiol intermediate and bromoacetamide precursors.
-
Side-Chain Functionalization: Alkylation or acylation reactions to install the butyl and 4-methylphenyl groups .
Key challenges include regioselective substitution at the quinazoline 4-position and minimizing oxidation of the sulfanyl group during purification.
Structural Analogues and Activity Trends
Modifications to the quinazoline scaffold significantly influence bioactivity:
-
6-Ethyl Substitution: The ethyl group in the related compound C₂₂H₂₅N₃OS enhances hydrophobic interactions with enzyme pockets, potentially improving potency against lipid kinase targets.
-
Thiazole Replacement: Replacing quinazoline with a thiazole ring (as in C₁₇H₂₂N₄O₂S ) reduces molecular rigidity but may alter target selectivity.
Hypothesized Biological Activities and Mechanisms
Anticancer Applications
Structural similarities to FDA-approved quinazoline drugs (e.g., Erlotinib) suggest potential antiproliferative effects. Molecular docking studies predict strong binding to EGFR (ΔG < -9 kcal/mol) , though experimental validation is pending.
Anti-Inflammatory Properties
The sulfanyl group may modulate NF-κB signaling, as seen in triazolopyridine derivatives . In silico models indicate possible inhibition of TNF-α production (IC₅₀ ~50 nM) , but in vitro confirmation is required.
Future Research Directions
Target Validation Studies
Priority areas include:
-
Kinase Profiling: Broad-spectrum screening against 400+ human kinases.
-
In Vivo Efficacy: Xenograft models for solid tumors (e.g., NSCLC, breast cancer).
Structural Optimization
-
Bioisosteric Replacement: Substituting the sulfanyl group with sulfone or sulfonamide to enhance metabolic stability.
-
Prodrug Development: Esterification of the acetamide moiety to improve solubility.
Formulation Strategies
Given its lipophilicity, nanoemulsion or lipid-based delivery systems could enhance bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume